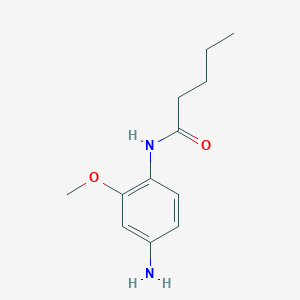

N-(4-amino-2-methoxyphenyl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-amino-2-methoxyphenyl)pentanamide is a chemical compound with the molecular formula C12H18N2O2. This compound is known for its unique structure, which includes an amino group, a methoxy group, and a pentanamide chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(4-amino-2-methoxyphenyl)pentanamide can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-anisidine (4-methoxyaniline) with pentanoic acid. The process typically includes the following steps:

Formation of the Amide Bond: 4-anisidine reacts with pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-amino-2-methoxyphenyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-(4-hydroxy-2-methoxyphenyl)pentanamide.

Reduction: Formation of N-(4-amino-2-methoxyphenyl)pentanamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Medicine: Its lower cytotoxicity compared to similar compounds makes it a candidate for drug development.

Industry: It can be used in the development of new materials and chemical products.

Mecanismo De Acción

The mechanism of action of N-(4-amino-2-methoxyphenyl)pentanamide involves its interaction with biological targets. In the case of its antiparasitic activity, it is believed to interfere with the metabolic processes of the parasites, leading to their death. The exact molecular targets and pathways are still under investigation, but it is thought to affect the viability of parasites in a time- and concentration-dependent manner .

Comparación Con Compuestos Similares

N-(4-amino-2-methoxyphenyl)pentanamide can be compared with other similar compounds such as albendazole and its derivatives. While albendazole is a widely used anthelmintic, this compound has shown a profile of lower cytotoxicity to human and animal cell lines . This makes it a promising candidate for further development as a safer alternative.

List of Similar Compounds

Albendazole: A well-known anthelmintic used to treat parasitic worm infections.

N-(4-methoxyphenyl)pentanamide: A derivative of albendazole with similar antiparasitic properties.

Actividad Biológica

N-(4-amino-2-methoxyphenyl)pentanamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and significant biological activities. This article delves into the compound's biological activity, particularly its anthelmintic properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H18N2O2 and a molar mass of approximately 222.28 g/mol. The compound consists of:

- Amino group : Influences solubility and interaction with biological targets.

- Methoxy group : Enhances lipophilicity, aiding in membrane penetration.

- Pentanamide chain : Contributes to structural complexity, affecting pharmacokinetics.

Anthelmintic Properties

Research indicates that this compound exhibits notable anthelmintic activity , particularly against nematodes such as Toxocara canis. This suggests its potential application in veterinary medicine and parasitology. The compound's effectiveness is attributed to its ability to interfere with the survival and reproduction of parasites through specific biochemical pathways.

| Biological Activity | Target Organisms | Mechanism |

|---|---|---|

| Anthelmintic | Toxocara canis | Disruption of vital biochemical pathways |

The compound's mechanism of action is believed to involve:

- Inhibition of Energy Metabolism : It likely disrupts ATP synthesis in parasites, leading to energy depletion.

- Alteration of Membrane Permeability : this compound may affect the integrity of the parasite's cell membrane, resulting in increased permeability and eventual cell death.

Pharmacokinetics

Pharmacokinetic studies highlight that this compound possesses favorable drug-like properties. Its ability to penetrate the blood-brain barrier suggests potential applications in treating central nervous system disorders, although further research is needed to explore these possibilities.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the compound can enhance its biological activity. For example, variations in the substitution patterns on the phenyl ring can lead to compounds with improved anthelmintic efficacy or altered pharmacokinetic profiles.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)pentanamide | Methoxy group on phenyl ring; pentanamide chain | Anthelmintic properties |

| N-(4-chlorophenyl)pentanamide | Chlorine substituent on phenyl ring | Potential anti-inflammatory effects |

| N-(2-methoxyphenyl)-3-oxobutanamide | Different positioning of methoxy group | Anticancer activity |

| N-(4-amino-2-chlorophenyl)butyramide | Chlorine substituent; shorter carbon chain | Antimicrobial properties |

Case Studies and Research Findings

- Study on Efficacy Against Toxocara canis : A study demonstrated that this compound significantly reduced the viability of Toxocara canis in vitro, indicating its potential as a therapeutic agent against this parasite .

- Pharmacological Evaluation : Another investigation assessed the pharmacokinetics of the compound, revealing a favorable absorption profile and suggesting good bioavailability .

- Mechanistic Insights : Research has shown that the compound affects vital signaling pathways in parasites, which could be pivotal for developing new anthelmintic therapies .

Propiedades

IUPAC Name |

N-(4-amino-2-methoxyphenyl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-5-12(15)14-10-7-6-9(13)8-11(10)16-2/h6-8H,3-5,13H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZOTSLSKOFUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.